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Compound of Interest

Compound Name: 6-(Azepan-2-yl)quinoline

CAS No.: 904816-03-1

Cat. No.: B1284480

\

Technical Guide: 6-(Azepan-2-yl)quinoline

Function: CNS-Penetrant Scaffold | Target: 5-HT2C Receptor | Class: Quinoline-Azepane

Physicochemical Profile & Molecular Properties

The 6-(azepan-2-yl)quinoline scaffold exhibits properties characteristic of "CNS-likeness,"
balancing lipophilicity with basicity to ensure blood-brain barrier (BBB) penetration.

Calculated Properties Table
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Property Value (Est.) Significance

Molecular Formula CisHisN:2 Core stoichiometry

Optimal for CNS penetration

Molecular Weight 226.32 g/mol

(<450 Da)

Moderate lipophilicity; ideal for
cLogP 28-3.2

BBB transport

Highly basic; exists as cation
pKa (Azepane N) ~10.5 ) )

at physiological pH

o Weakly basic; remains

pKa (Quinoline N) ~4.9

unprotonated at pH 7.4

Low polar surface area,
TPSA ~25 Az facilitating membrane

permeability

Critical for receptor aspartate
H-Bond Donors 1 (Azepane NH)

anchoring

Structural Logic

e Quinoline Core: Acts as a rigid, lipophilic anchor that interacts with hydrophobic pockets
(e.g., Val/Phe residues) in the receptor binding site. It replaces the naphthalene or benzene
rings found in other serotonin ligands.

o Azepan-2-yl Moiety: The seven-membered ring provides conformational flexibility distinct
from piperidines. The secondary amine is the essential pharmacophore, forming a salt bridge
with the conserved Asp3.32 residue in aminergic GPCRs.

Synthetic Methodology

The synthesis of 6-(Azepan-2-yl)quinoline requires forming a C(sp?)—C(sp3) bond between the
aromatic quinoline and the saturated azepane. The most robust protocol utilizes a Suzuki-
Miyaura Cross-Coupling approach, followed by deprotection.

Retrosynthetic Analysis
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¢ Disconnection: C6—-C2' bond.

e Synthons: 6-Bromoquinoline (Electrophile) + Boc-protected Azepan-2-yl boronic acid
(Nucleophile).

Step-by-Step Protocol

Step 1: Preparation of the Organoboron Species
* Reagents:N-Boc-azepane, sec-Butyllithium (1.4 M), Trimethyl borate.

e Procedure:

[¢]

Cool a solution of N-Boc-azepane in anhydrous THF to -78°C under argon.

[e]

Add sec-BuLi dropwise to selectively lithiate the a-position (C2).

o

Stir for 1 hour, then quench with trimethyl borate.

[¢]

Hydrolyze with aqueous NHaCl to yield 1-(tert-butoxycarbonyl)azepan-2-ylboronic acid.
Step 2: Palladium-Catalyzed Cross-Coupling
e Reagents: 6-Bromoquinoline, Pd(dppf)Clz (5 mol%), K2COs (3 eq), 1,4-Dioxane/Water (4:1).

e Procedure:

[¢]

Combine 6-bromoquinoline and the boronic acid intermediate in the solvent mixture.

o

Degas with argon for 15 minutes.

[e]

Add the catalyst and base.

Heat to 90°C for 12 hours.

o

[¢]

Purification: Silica gel chromatography (Hexane/EtOAc) yields the Boc-protected
intermediate.

Step 3: Deprotection (Salt Formation)
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e Reagents: 4M HCI in Dioxane or TFA/DCM.

e Procedure:

[¢]

Dissolve the intermediate in DCM.

[¢]

Add acid at 0°C and stir at room temperature for 2 hours.

Concentrate in vacuo.

[e]

o

Final Form: Isolate as the dihydrochloride salt for stability.

Synthetic Workflow Diagram
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Caption: Figure 1. Convergent synthetic route utilizing lithiation-borylation and Suzuki cross-
coupling to install the chiral azepane ring onto the quinoline core.

Pharmacological Mechanism: 5-HT2C Agonism

The 6-(azepan-2-yl)quinoline scaffold is designed to selectively activate the 5-HT2C receptor,
a Gg-coupled GPCR involved in satiety signaling.

Mechanism of Action[3]

e Binding: The protonated azepane nitrogen binds to Asp134 (3.32) in the receptor's
transmembrane domain. The quinoline ring engages in pi-pi stacking with Phe328 (6.52).

» Activation: Ligand binding stabilizes the active conformation of the receptor, facilitating Gaq
protein coupling.
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o Cascade: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and
Diacylglycerol (DAG).

e Outcome: IP3 triggers intracellular Ca?* release, activating POMC neurons in the
hypothalamus to suppress appetite.

Selectivity Challenge (5-HT2C vs. 5-HT2B)

A critical safety parameter for this scaffold is avoiding 5-HT2B activation, which is linked to
cardiac valvulopathy.

o Optimization: Substituents on the quinoline ring (e.g., at position 2 or 3) are often used to
clash with the slightly smaller binding pocket of 5-HT2B, enhancing 2C selectivity.

Signaling Pathway Diagram
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Caption: Figure 2.[1] Gg-mediated signaling cascade initiated by 6-(azepan-2-yl)quinoline
binding to the 5-HT2C receptor.
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Safety & Toxicology Considerations

Researchers must handle this compound as a potent bioactive agent.

hERG Inhibition: Quinoline derivatives carry a risk of blocking hERG potassium channels
(QT prolongation). In vitro patch-clamp assays are mandatory.

CYP450 Interaction: The quinoline nitrogen can coordinate with heme iron in CYP enzymes
(e.q., CYP2D6), potentially causing drug-drug interactions.

Handling: Use standard PPE. The free base is likely an irritant; the HCI salt is a hygroscopic
solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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